Fold-Improvement in Binding Affinity and Potency over the Prototype Inhibitor BIX-01294
UNC0224 demonstrates a substantial improvement in binding affinity for the G9a enzyme compared to its chemical precursor, BIX-01294. Isothermal titration calorimetry (ITC) experiments revealed that UNC0224 exhibits a 5-fold higher binding affinity for G9a than BIX-01294 . This enhanced binding affinity translates directly to functional potency, with UNC0224 achieving an IC50 of 15 nM in a ThioGlo G9a methyltransferase assay, which represents an approximately 113-fold improvement in potency compared to the reported IC50 of 1.7 μM for BIX-01294 under comparable conditions [1].
| Evidence Dimension | G9a Binding Affinity and Potency |
|---|---|
| Target Compound Data | 5-fold higher binding affinity than BIX-01294; IC50 = 15 nM (ThioGlo assay) |
| Comparator Or Baseline | BIX-01294: IC50 = 1.7 μM |
| Quantified Difference | 5-fold increase in binding affinity by ITC; ~113-fold improvement in IC50 (from 1700 nM to 15 nM) |
| Conditions | ITC for binding affinity; ThioGlo methyltransferase activity assay for IC50 |
Why This Matters
This fold-improvement in potency directly addresses the high compound concentrations required for BIX-01294, which are often associated with off-target effects and cytotoxicity, thereby enabling more selective and interpretable cellular experiments.
- [1] Greiner, D., Bonaldi, T., Eskeland, R., Roemer, E., & Imhof, A. (2005). Identification of a specific inhibitor of the histone methyltransferase SU(VAR)3-9. Nature Chemical Biology, 1(3), 143-145. (Note: BIX-01294 IC50 value from later SAR tables, e.g., Liu et al., 2010). View Source
